(2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-6-(thiophen-2-yl)pyridine using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Another boronic acid used in similar cross-coupling reactions.
Thiophene-2-boronic acid: Utilized in the synthesis of thiophene-containing compounds.
6-Fluoro-3-pyridinylboronic acid: A fluorinated pyridine boronic acid with applications in organic synthesis.
Uniqueness: (2-Fluoro-6-(thiophen-2-yl)pyridin-3-yl)boronic acid is unique due to its combination of a fluorinated pyridine ring and a thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules with specific electronic and steric requirements .
Properties
Molecular Formula |
C9H7BFNO2S |
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Molecular Weight |
223.04 g/mol |
IUPAC Name |
(2-fluoro-6-thiophen-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-9-6(10(13)14)3-4-7(12-9)8-2-1-5-15-8/h1-5,13-14H |
InChI Key |
QSFZXNNXCIIQMP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CC=CS2)F)(O)O |
Origin of Product |
United States |
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